3'-O-Acetylthymidine
Overview
Description
3’-O-Acetylthymidine is a modified nucleoside derivative of thymidine, where an acetyl group is attached to the 3’-hydroxyl group of the thymidine molecule
Mechanism of Action
Target of Action
It is known that 3’-o-acetylthymidine is a purine nucleoside analog . Purine nucleoside analogs typically target indolent lymphoid malignancies .
Mode of Action
3’-O-Acetylthymidine, as a purine nucleoside analog, exhibits broad antitumor activity . The anticancer mechanisms of this compound rely on the inhibition of DNA synthesis and the induction of apoptosis .
Biochemical Pathways
Given its mode of action, it can be inferred that it likely affects pathways related to dna synthesis and apoptosis .
Result of Action
The molecular and cellular effects of 3’-O-Acetylthymidine’s action are primarily related to its antitumor activity. By inhibiting DNA synthesis and inducing apoptosis, it can effectively target and eliminate malignant cells in indolent lymphoid malignancies .
Biochemical Analysis
Biochemical Properties
3’-O-Acetylthymidine has broad antitumor activity, targeting indolent lymphoid malignancies . The anticancer mechanisms of this compound rely on the inhibition of DNA synthesis and the induction of apoptosis .
Cellular Effects
3’-O-Acetylthymidine exerts its effects on various types of cells, particularly those involved in indolent lymphoid malignancies . It inhibits DNA synthesis and induces apoptosis, thereby influencing cell function .
Molecular Mechanism
The molecular mechanism of 3’-O-Acetylthymidine involves the inhibition of DNA synthesis and the induction of apoptosis
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3’-O-Acetylthymidine typically involves the acetylation of thymidine. One common method is the reaction of thymidine with acetic anhydride in the presence of a catalyst such as aluminum chloride or pyridine. The reaction is carried out in an anhydrous solvent like benzene or dichloromethane at room temperature or under reflux conditions. The product is then purified using column chromatography .
Industrial Production Methods: Industrial production of 3’-O-Acetylthymidine follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the acetylation process .
Chemical Reactions Analysis
Types of Reactions: 3’-O-Acetylthymidine undergoes various chemical reactions, including:
Oxidation-Reduction Condensation: This reaction involves the formation of a phosphodiester bond between a thymidine 3’-H-phosphonate derivative and 3’-O-Acetylthymidine using triphenylphosphine and 2,2’-dipyridyl disulfide as condensing agents.
Substitution Reactions: The acetyl group can be replaced by other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation-Reduction Condensation: Triphenylphosphine and 2,2’-dipyridyl disulfide in dry pyridine at room temperature.
Substitution Reactions: Various nucleophiles such as amines or thiols in the presence of a base like triethylamine.
Major Products:
Phosphodiester Derivatives: Formed during the oxidation-reduction condensation reaction.
Substituted Thymidine Derivatives: Formed during nucleophilic substitution reactions.
Scientific Research Applications
3’-O-Acetylthymidine has several applications in scientific research:
Comparison with Similar Compounds
5’-O-Acetylthymidine: Another acetylated derivative of thymidine with the acetyl group at the 5’-position.
3’,5’-Di-O-Acetylthymidine: A compound with acetyl groups at both the 3’- and 5’-positions.
3’-O-Acetyluridine: An acetylated derivative of uridine.
Uniqueness: 3’-O-Acetylthymidine is unique due to its specific acetylation at the 3’-position, which can lead to distinct biochemical properties and applications compared to other acetylated nucleosides. Its specific interactions with nucleic acids and proteins make it a valuable tool in nucleic acid research and therapeutic development .
Properties
IUPAC Name |
[2-(hydroxymethyl)-5-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolan-3-yl] acetate | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N2O6/c1-6-4-14(12(18)13-11(6)17)10-3-8(19-7(2)16)9(5-15)20-10/h4,8-10,15H,3,5H2,1-2H3,(H,13,17,18) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IRFKBRPHBYCMQU-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN(C(=O)NC1=O)C2CC(C(O2)CO)OC(=O)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16N2O6 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40943402 | |
Record name | 1-(3-O-Acetyl-2-deoxypentofuranosyl)-4-hydroxy-5-methylpyrimidin-2(1H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40943402 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
284.26 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
21090-30-2 | |
Record name | NSC130219 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=130219 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 1-(3-O-Acetyl-2-deoxypentofuranosyl)-4-hydroxy-5-methylpyrimidin-2(1H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40943402 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the molecular formula and weight of 3'-O-Acetylthymidine?
A1: this compound has the molecular formula C12H16N2O6 and a molecular weight of 284.26 g/mol. [, ]
Q2: What are the key spectroscopic characteristics of this compound?
A2: Raman spectroscopy has been used to differentiate the structure of this compound from other thymidine derivatives like thymidine itself (TM) and 3',5'-di-O-acetylthymidine (3'5'DOATM). These differences arise from conformational variations in the thymidine moiety. [] Additionally, X-ray powder diffraction data has been used to determine the crystal structure of this compound. []
Q3: How is this compound typically synthesized?
A3: Several synthetic routes exist, including:
- Direct acetylation: This involves reacting thymidine with an acetylating agent, such as acetic anhydride. [, ]
- Selective hydrolysis: this compound can be obtained via the selective enzymatic hydrolysis of the 5′-O-acetyl group of 3′,5′-di-O-acetylthyidine using enzymes like porcine pancreatic lipase. []
Q4: Can this compound be used in oligonucleotide synthesis?
A4: Yes, this compound serves as a building block in oligonucleotide synthesis. It can react with a nucleotide-5'-phosphorylating agent to form a dinucleotide. [, ] For example, it reacts with thymidine 5'-monophosphate in the presence of dimethylformamidethionyl chloride complex to yield thymidinyl (3'-5') thymidine. []
Q5: Has this compound been used to synthesize other modified nucleotides?
A5: Yes, this compound has been used as a starting material in the synthesis of a novel phosphoramidite, 5'-O-(3-thiopropyl)methylphosphorylthymidine 3'-(2-cyanoethyl)phosphoramidite. [] This involved a three-step reaction sequence starting from this compound.
Q6: What are the biological applications of this compound?
A6: this compound is mainly used in research settings. It can be employed as:
- A building block for modified oligonucleotides: This allows researchers to study the impact of modifications on oligonucleotide properties and function. [, ]
- A substrate for studying enzyme activity: For instance, the regioselective hydrolysis of this compound by various lipases and esterases has been investigated. []
- A precursor for synthesizing potentially bioactive compounds: This includes analogues of nucleoside antibiotics like ascamycin, with potential antiviral activity. []
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.